![molecular formula C27H19ClN2O5 B11387209 N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11387209.png)
N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with the systematic name O- (N- (3-chlorophenyl)carbamoyl)acetone oxime , belongs to the class of benzofuran derivatives. Its chemical formula is C₁₁H₁₃ClN₂O₃ , and its molecular weight is approximately 256.7 g/mol . Benzofuran-based compounds often exhibit interesting biological activities due to their unique structural features.
Preparation Methods
Synthetic Routes::
Oxime Formation: The synthesis typically starts with the reaction of with . This process yields the key intermediate, which contains the carbamoyl group.
Benzofuran Ring Formation: The next step involves cyclization of the intermediate to form the benzofuran ring. This can be achieved through intramolecular reactions under specific conditions.
Substitution and Dimethylation: The final compound is obtained by introducing the moiety.
Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for further investigation.
Chemical Reactions Analysis
Reactivity::
Oxidation: The carbonyl group in the chromene ring can undergo oxidation reactions.
Substitution: The chlorophenyl group is susceptible to nucleophilic substitution.
Reduction: Reduction of the oxime group may yield different derivatives.
Oxime Formation: Acetone oxime, base (e.g., pyridine), and anhydrous solvents.
Benzofuran Ring Formation: Acidic or basic conditions, elevated temperature.
Dimethylation: Methylating agents (e.g., dimethyl sulfate).
Major Products:: The primary product is the titled compound itself, but variations may arise from different reaction conditions.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as an anticancer, anti-inflammatory, or antiviral agent.
Biological Studies: Explore its interactions with cellular targets.
Materials Science: Assess its use in organic electronics or sensors.
Mechanism of Action
The compound likely exerts its effects through interactions with specific molecular targets, modulating cellular pathways. Further research is needed to elucidate these mechanisms fully.
Comparison with Similar Compounds
Similar compounds include O- (N- (3-chloro-4-methylphenyl)carbamoyl)acetone oxime and O- (N- (2-chlorophenyl)carbamoyl)acetone oxime . Highlighting its uniqueness will require further exploration.
Properties
Molecular Formula |
C27H19ClN2O5 |
|---|---|
Molecular Weight |
486.9 g/mol |
IUPAC Name |
N-[2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl]-7,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C27H19ClN2O5/c1-14-10-11-18-20(31)13-22(35-24(18)15(14)2)26(32)30-23-19-8-3-4-9-21(19)34-25(23)27(33)29-17-7-5-6-16(28)12-17/h3-13H,1-2H3,(H,29,33)(H,30,32) |
InChI Key |
RWJZKZXFAMNREA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC(=CC=C5)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-fluorophenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11387133.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide](/img/structure/B11387137.png)
![1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-prop-2-en-1-yl-3-propylurea](/img/structure/B11387147.png)
![1-(4-ethoxyphenyl)-4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11387158.png)
![3-(3-Chlorophenyl)-1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-prop-2-en-1-ylurea](/img/structure/B11387163.png)

![Methyl 3-[5-amino-4-(1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate](/img/structure/B11387169.png)
![4-(3,4-diethoxyphenyl)-5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11387174.png)
![5-[(4-methoxyphenyl)amino]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11387178.png)
![5-chloro-N-(2,6-dimethylphenyl)-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11387180.png)

![7-hydroxy-4-methyl-3-[3-oxo-3-(piperidin-1-yl)propyl]-2H-chromen-2-one](/img/structure/B11387193.png)
![N-(3-chlorophenyl)-3-(phenoxymethyl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11387197.png)
